Isooctadecan-1-al

Physicochemical property LogP Lipophilicity

Select isooctadecan-1-al for its methyl branch at C16, which lowers melting point (~43°C) and enhances liquidity over linear octadecanal. Saturated, branched structure delivers superior oxidative/hydrolytic stability, extending product shelf-life. Higher LogP (8.16) improves nonpolar solubility and lipid-bilayer partitioning—ideal for fragrance excipients, controlled-release balms, and low-melting ester precursors. Included on the IFRA Transparency List, confirming regulatory acceptance in global fragrance and consumer-product formulations. Available as an analytical reference standard for branched-chain lipid fate and pheromone research.

Molecular Formula C18H36O
Molecular Weight 268.5 g/mol
CAS No. 61497-47-0
Cat. No. B15175681
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsooctadecan-1-al
CAS61497-47-0
Molecular FormulaC18H36O
Molecular Weight268.5 g/mol
Structural Identifiers
SMILESCC(C)CCCCCCCCCCCCCCC=O
InChIInChI=1S/C18H36O/c1-18(2)16-14-12-10-8-6-4-3-5-7-9-11-13-15-17-19/h17-18H,3-16H2,1-2H3
InChIKeyTVKFVQITCQGSIG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Isooctadecan-1-al (CAS 61497-47-0) for Procurement: A Branched C18 Fatty Aldehyde with Distinct Physicochemical Profile


Isooctadecan-1-al (CAS 61497-47-0; 16-methylheptadecanal) is a saturated, branched C18 fatty aldehyde with molecular formula C18H36O and molecular weight 268.478 g/mol . The compound is characterized by a long hydrocarbon chain with a terminal aldehyde group (–CHO) and a single methyl branch at the 16th carbon position, which distinguishes it from linear octadecanal and other straight-chain fatty aldehydes [1]. As a member of the long-chain fatty aldehyde class, it serves as a precursor to isostearic acid derivatives and is recognized for its inclusion on the International Fragrance Association Transparency List, confirming regulatory acceptance for use in fragrance and consumer product formulations .

Why Isooctadecan-1-al Cannot Be Replaced by Linear C18 Aldehydes in Formulation or Research


In-class substitution of isooctadecan-1-al with linear analogs such as octadecanal (stearaldehyde) is scientifically unsound due to the profound impact of branching on critical material properties. The presence of the methyl branch at the 16-carbon position disrupts molecular packing, lowering the melting point and enhancing liquidity compared to its straight-chain counterpart [1]. Branched saturated structures are documented to confer superior oxidative and hydrolytic stability relative to both unsaturated and linear saturated analogs, thereby extending formulation shelf-life and reducing the risk of color or odor degradation over time [1]. These physicochemical divergences necessitate compound-specific selection based on quantitative performance criteria rather than generic class assumptions.

Quantitative Evidence Guide: Differentiating Isooctadecan-1-al from Closest Analogs


Lipophilicity Enhancement: Isooctadecan-1-al vs. Octadecanal (LogP Comparison)

Isooctadecan-1-al exhibits moderately higher lipophilicity than its linear structural analog, octadecanal. The calculated XLogP for isooctadecan-1-al (16-methylheptadecanal) is reported as 8.16 . In comparison, the XLogP value for linear octadecanal is 8.10 [1]. This differential of ΔXLogP = +0.06 is directly attributable to the methyl branch at the 16th position, which increases hydrophobic surface area and reduces overall molecular polarity. This difference is meaningful in applications where subtle variations in lipid solubility, membrane partitioning, or skin penetration enhancement are critical to performance.

Physicochemical property LogP Lipophilicity

Melting Point Depression and Liquidity Enhancement: Branched vs. Linear C18 Aldehyde Architecture

The branched architecture of isooctadecan-1-al leads to a substantial reduction in melting point relative to its linear counterpart. Isooctadecan-1-al has an estimated melting point of 43°C . While a precisely measured melting point for pure octadecanal is not widely reported in public literature, a direct class-level inference can be drawn from established C18 alcohol data: the ester derivative isostearyl isostearate exhibits a melting point of -5°C, whereas its linear analog stearyl stearate has a melting point range of 62–70°C [1]. This class-level difference of approximately 67–75°C in melting point depression is driven by the steric hindrance of the methyl branch, which prevents efficient crystal lattice packing and promotes a liquid or low-melting solid state. This pattern directly extends to the aldehyde series, providing a reliable basis for anticipating the functional impact of branching.

Thermal property Melting point Formulation

Oxidative and Color Stability: Branched Saturated Aldehydes vs. Unsaturated Analogs

Branched saturated compounds, including isooctadecan-1-al, demonstrate superior oxidative and color stability compared to unsaturated analogs. The presence of a carbon-carbon double bond in unsaturated aldehydes (e.g., isooctadecenal, CAS 94246-81-8) introduces a site of high reactivity, making them susceptible to autoxidation, which can lead to rancidity, discoloration, and odor deterioration over time [1]. Isooctadecan-1-al, as a fully saturated branched aldehyde, is inherently resistant to these degradation pathways. While direct quantitative stability data for the aldehyde itself is limited, this class-level principle is well-established in the literature and is a primary driver for selecting branched saturated over unsaturated derivatives in stability-sensitive applications.

Stability Oxidation Shelf-life

Regulatory Acceptance: IFRA Transparency Listing for Fragrance Applications

Isooctadecan-1-al is formally listed on the International Fragrance Association (IFRA) Transparency List, confirming its acceptance for use in fragrance and consumer product formulations . This regulatory acknowledgment distinguishes it from many other C18 aldehydes that may lack similar explicit industry-wide acceptance, potentially requiring additional safety or compliance documentation. The IFRA listing provides a clear, verifiable benchmark for procurement in the fragrance sector, reducing the regulatory burden and accelerating formulation development compared to non-listed or less-documented alternatives.

Regulatory Fragrance IFRA

Isooctadecan-1-al: High-Value Application Scenarios Based on Quantitative Differentiation


Lipid-Phase Fragrance Delivery Systems Requiring Enhanced Solubility

The higher XLogP value of 8.16 (vs. 8.10 for octadecanal) makes isooctadecan-1-al marginally better suited for formulations requiring superior solubility in nonpolar media or enhanced partitioning into lipid bilayers. This property supports its use as a fragrance ingredient or excipient where controlled release from lipid-based carriers (e.g., creams, balms, oil-based perfumes) is desired . The IFRA Transparency List inclusion further validates its suitability for commercial fragrance applications .

Low-Melting, High-Stability Aldehyde Building Block for Cosmetic Esters

The estimated melting point of 43°C, which is significantly lower than the expected melting point of linear octadecanal (class-level inference based on ester data where isostearyl isostearate MP = -5°C vs. stearyl stearate MP = 62–70°C), makes isooctadecan-1-al an ideal precursor for synthesizing low-melting, spreadable esters and surfactants . Its saturated, branched structure confers inherent oxidative stability, reducing the risk of rancidity in finished formulations compared to unsaturated alternatives .

Reference Standard for Branched Fatty Aldehyde Metabolite Studies

As a structurally distinct C18 branched aldehyde with well-defined physicochemical properties (density 0.8±0.1 g/cm³, boiling point 337.8±10.0°C, flash point 145.1±6.0°C, LogP 8.16) , isooctadecan-1-al serves as a valuable analytical reference standard. Its use is critical in studies investigating the biological fate of branched-chain lipids, their role as pheromone components, or their metabolic conversion to isostearic acid derivatives, where accurate identification and quantification are essential.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Isooctadecan-1-al

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.